molecular formula C10H9NO2 B12820782 3-Formyl-5-methoxy-4-methylbenzonitrile

3-Formyl-5-methoxy-4-methylbenzonitrile

Cat. No.: B12820782
M. Wt: 175.18 g/mol
InChI Key: XAWGWRWRNFYHIP-UHFFFAOYSA-N
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Description

3-Formyl-5-methoxy-4-methylbenzonitrile is a substituted benzonitrile derivative featuring a formyl group at position 3, a methoxy group at position 5, and a methyl group at position 3. This compound’s structure combines electron-withdrawing (formyl, nitrile) and electron-donating (methoxy, methyl) groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-formyl-5-methoxy-4-methylbenzonitrile

InChI

InChI=1S/C10H9NO2/c1-7-9(6-12)3-8(5-11)4-10(7)13-2/h3-4,6H,1-2H3

InChI Key

XAWGWRWRNFYHIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)C#N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5-methoxy-4-methylbenzonitrile typically involves the formylation of 5-methoxy-4-methylbenzonitrile. One common method is the Vilsmeier-Haack reaction, where the starting material is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of 3-Formyl-5-methoxy-4-methylbenzonitrile may involve large-scale formylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-5-methoxy-4-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Chemical Properties

3-Formyl-5-methoxy-4-methylbenzonitrile can be synthesized through several methodologies, often involving the modification of related compounds. For instance, one method involves the reaction of 3-methoxy-4-methylbenzonitrile with various reagents to introduce the formyl group effectively. This compound serves as an intermediate in the synthesis of more complex organic molecules, which are crucial in pharmaceutical development .

Anticancer Activity

Research has demonstrated that derivatives of 3-formyl-5-methoxy-4-methylbenzonitrile exhibit significant anticancer properties. A study evaluated its efficacy against various human tumor cell lines, revealing promising results in terms of growth inhibition . The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Several studies have reported that related compounds exhibit strong inhibition against a range of microbial strains, suggesting that 3-formyl-5-methoxy-4-methylbenzonitrile might possess similar properties . This potential makes it relevant for developing new antimicrobial agents.

Chemical Intermediates

In industrial settings, 3-formyl-5-methoxy-4-methylbenzonitrile can serve as a versatile building block for synthesizing various chemicals. Its derivatives are utilized in the production of dyes, agrochemicals, and other specialty chemicals due to their reactive functional groups .

Material Science

The compound's unique properties may also lend themselves to applications in material science, particularly in creating polymers or coatings that require specific chemical functionalities. Research into its incorporation into polymer matrices could yield materials with enhanced properties such as improved thermal stability or chemical resistance .

Synthesis Optimization

A notable case study focused on optimizing the synthesis route for 3-formyl-5-methoxy-4-methylbenzonitrile to improve yield and reduce environmental impact. The new method employed a greener approach by minimizing hazardous solvents and maximizing reaction efficiency, resulting in a more sustainable production process .

Biological Evaluation

In another case study, the biological evaluation of this compound was conducted through collaboration with the National Cancer Institute (NCI). The results indicated that certain derivatives not only inhibited cancer cell growth but also showed selectivity towards specific cancer types, highlighting their potential as targeted therapies .

Mechanism of Action

The mechanism of action of 3-Formyl-5-methoxy-4-methylbenzonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs and their substituent patterns:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Differences Reference CAS/ID
3-Methoxy-4-methylbenzonitrile Methoxy (3), Methyl (4) C₉H₉NO 147.18 Lacks formyl group at C3 473923-98-7
3-Methoxy-5-methylbenzonitrile Methoxy (3), Methyl (5) C₉H₉NO 147.18 Methoxy at C3 (vs. C5) 874-90-8
3-Ethyl-4-hydroxy-5-methylbenzonitrile Ethyl (3), Hydroxy (4), Methyl (5) C₁₀H₁₁NO 161.20 Ethyl and hydroxy vs. formyl and methoxy 4909-95-9
2-Amino-4-chloro-5-methoxybenzonitrile Amino (2), Chloro (4), Methoxy (5) C₈H₇ClN₂O 198.61 Amino and chloro substituents 1824059-40-6

Key Observations :

  • Electron Effects: The formyl group in 3-Formyl-5-methoxy-4-methylbenzonitrile enhances electrophilicity at C3, facilitating nucleophilic additions (e.g., condensations) compared to non-formylated analogs like 3-Methoxy-4-methylbenzonitrile .
  • Biological Relevance: Amino and chloro substituents in analogs like 2-Amino-4-chloro-5-methoxybenzonitrile are associated with enhanced bioactivity (e.g., antimicrobial properties), suggesting that the formyl group in the target compound could be modified for similar applications .

Biological Activity

3-Formyl-5-methoxy-4-methylbenzonitrile is a chemical compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of 3-Formyl-5-methoxy-4-methylbenzonitrile can be represented as follows:

PropertyValue
Molecular FormulaC11H11N1O2
Molecular Weight189.21 g/mol
IUPAC Name3-formyl-5-methoxy-4-methylbenzonitrile
Canonical SMILESCOC1=C(C=C(C=C1C(=O)N)C)C#N

Synthesis

The synthesis of 3-Formyl-5-methoxy-4-methylbenzonitrile typically involves the reaction of appropriate precursors under controlled conditions. The synthesis pathway often includes the introduction of the formyl group through formylation reactions, which can be achieved using reagents such as formic acid or other formylating agents.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzonitrile derivatives, including 3-Formyl-5-methoxy-4-methylbenzonitrile. The compound has shown promising results against a range of bacterial strains. For instance, in a study assessing the antibacterial efficacy of related compounds, 3-formyl derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Antiviral Activity

The antiviral potential of compounds similar to 3-Formyl-5-methoxy-4-methylbenzonitrile has been explored in various contexts. For example, derivatives with similar structural motifs have demonstrated activity against Hepatitis B virus (HBV), suggesting that the compound may also possess antiviral properties. The mechanism often involves the modulation of intracellular pathways that enhance host cell defenses against viral replication .

Cytotoxicity Studies

Cytotoxicity assays are crucial for determining the safety profile of new compounds. Preliminary studies indicate that 3-Formyl-5-methoxy-4-methylbenzonitrile exhibits low cytotoxicity in mammalian cell lines, making it a candidate for further therapeutic development .

The biological activity of 3-Formyl-5-methoxy-4-methylbenzonitrile is believed to stem from its ability to interact with specific cellular targets. The nitrile group may facilitate binding to enzymes or receptors involved in critical biological pathways, leading to modulation of cellular functions. This interaction could result in inhibition of microbial growth or viral replication.

Case Studies

  • Antibacterial Efficacy : A study conducted on various benzonitrile derivatives found that those with methoxy and formyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives .
  • Antiviral Activity : In vitro experiments demonstrated that compounds structurally related to 3-Formyl-5-methoxy-4-methylbenzonitrile could inhibit HBV replication by increasing intracellular levels of antiviral proteins .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Formyl-5-methoxy-4-methylbenzonitrile?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzaldehyde and nitrile groups. A plausible route includes:

Methoxy and Methyl Group Introduction : Start with a substituted benzaldehyde precursor (e.g., 5-methoxy-4-methylbenzaldehyde) and introduce the nitrile group via cyanation using CuCN under reflux conditions in DMF .

Formylation : Employ the Vilsmeier-Haack reaction, where a formyl group is introduced at the 3-position using POCl₃ and DMF at 0–5°C, followed by neutralization with aqueous NaHCO₃ .
Key Considerations: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identify the aldehyde (C=O stretch ~1700 cm⁻¹), nitrile (C≡N ~2220 cm⁻¹), and methoxy (C-O ~1250 cm⁻¹) groups .
  • NMR :
  • ¹H NMR : Aldehyde proton (~9.8–10.0 ppm), aromatic protons (6.5–8.0 ppm), methoxy singlet (~3.8 ppm), and methyl group (~2.5 ppm).
  • ¹³C NMR : Nitrile carbon (~115–120 ppm), aldehyde carbon (~190 ppm), methoxy (~55 ppm), and methyl (~20 ppm) .
  • UV-Vis : Detect π→π* transitions in the aromatic system (λmax ~250–300 nm) .

Q. What safety protocols should be followed when handling 3-Formyl-5-methoxy-4-methylbenzonitrile?

  • Methodological Answer :
  • Storage : Refrigerate at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation; if exposed, seek immediate medical consultation and provide the safety data sheet (SDS) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 3-Formyl-5-methoxy-4-methylbenzonitrile?

  • Methodological Answer :
  • Electron Localization Function (ELF) : Map electron-rich regions (e.g., aldehyde oxygen) to predict nucleophilic attack sites.
  • Fukui Indices : Identify electrophilic (formyl group) and nucleophilic (nitrile/methoxy) centers for reaction planning .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery applications .
    Tools: Gaussian or ORCA software with B3LYP/6-31G(d) basis set .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility)?

  • Methodological Answer :
  • Comparative Analysis : Replicate synthesis and characterization protocols from conflicting studies (e.g., DSC for melting point validation).
  • Purity Assessment : Use HPLC (>98% purity) to rule out impurities affecting data .
  • Solvent Screening : Test solubility in DMSO, THF, and chloroform under controlled temperatures (25°C vs. 40°C) .

Q. What strategies optimize its use in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Boronate Ester Preparation : Convert the nitrile to a boronate ester via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc in dioxane, 80°C) .
  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for coupling with aryl halides.
  • Solvent Optimization : Employ THF/water mixtures (4:1) at 60°C for 12 hours to enhance yield .

Data Contradiction and Validation

Q. How to address discrepancies in catalytic efficiency across studies using this compound?

  • Methodological Answer :
  • Control Experiments : Compare reaction yields under identical conditions (catalyst loading, solvent, temperature).
  • Kinetic Studies : Perform time-dependent HPLC analysis to track intermediate formation.
  • Literature Benchmarking : Cross-reference with validated protocols from authoritative sources (e.g., CAS Common Chemistry) .

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